(3-Fluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone
説明
(3-Fluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a fluorophenyl group, a methoxyphenyl group, and a pyridazinyl-piperazine moiety.
特性
IUPAC Name |
(3-fluorophenyl)-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c1-29-19-7-5-16(6-8-19)20-9-10-21(25-24-20)26-11-13-27(14-12-26)22(28)17-3-2-4-18(23)15-17/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLGVDYDXQCDRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of (3-Fluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazinone core: This can be achieved by reacting hydrazine derivatives with appropriate diketones under reflux conditions.
Introduction of the methoxyphenyl group: This step involves the use of methoxyphenylboronic acid in a Suzuki coupling reaction with the pyridazinone intermediate.
Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Final coupling with the fluorophenyl group: This is typically done using a palladium-catalyzed cross-coupling reaction.
Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
(3-Fluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
科学的研究の応用
The compound (3-Fluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone , with the CAS number 923106-92-7, has garnered attention in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, and provides a comprehensive overview of relevant studies and findings.
Molecular Formula
- C : 20
- H : 20
- N : 4
- O : 3
- Molecular Weight : 364.39 g/mol
Structural Characteristics
The compound features a complex structure that includes:
- A 3-fluorophenyl group.
- A piperazine moiety linked to a pyridazinone derivative.
- A methoxyphenyl substituent, which contributes to its biological activity.
Anticancer Activity
Research indicates that derivatives of pyridazinone compounds, including the target compound, exhibit significant anticancer properties. For instance:
- A study highlighted the ability of pyridazinone derivatives to modulate protein kinase activity, which is crucial in cancer cell proliferation and survival .
- The compound's structure allows it to interact with specific biological targets, potentially leading to the development of new cancer therapies.
Neuropharmacological Effects
The piperazine ring in the compound suggests potential applications in neuropharmacology:
- Compounds containing piperazine are known for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This makes them candidates for treating psychiatric disorders .
PDE4 Inhibition
Pyridazinone derivatives have been identified as phosphodiesterase type 4 (PDE4) inhibitors:
- PDE4 inhibitors are being researched for their role in treating respiratory diseases such as asthma and COPD by reducing inflammation . The target compound's structural features may enhance its efficacy as a PDE4 inhibitor.
Study on Antitumor Activity
A notable study assessed the antitumor activity of various pyridazinone derivatives, including those similar to the target compound. The results demonstrated:
- Significant inhibition of tumor growth in vitro and in vivo models.
- Mechanistic studies revealed that these compounds induce apoptosis in cancer cells through caspase activation pathways .
Neuropharmacological Screening
Another research effort focused on evaluating the neuropharmacological profiles of piperazine-containing compounds. Key findings included:
- Enhanced cognitive function in animal models treated with derivatives similar to the target compound.
- Potential for developing drugs aimed at treating anxiety and depression due to modulation of serotonin receptors .
作用機序
The mechanism of action of (3-Fluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone involves the inhibition of acetylcholinesterase and butyrylcholinesterase. The compound binds to the active site of these enzymes, preventing the hydrolysis of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . Molecular docking studies have shown that the methoxyphenyl group interacts with the enzyme’s active site, contributing to its inhibitory activity .
類似化合物との比較
Similar compounds to (3-Fluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone include:
Tacrine: An acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: Another acetylcholinesterase inhibitor with a different structural framework.
Galantamine: A natural product-based acetylcholinesterase inhibitor.
Rivastigmine: A carbamate-based acetylcholinesterase inhibitor.
The uniqueness of (3-Fluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone lies in its specific structural features, such as the combination of fluorophenyl and methoxyphenyl groups, which contribute to its potent inhibitory activity and selectivity for acetylcholinesterase and butyrylcholinesterase .
生物活性
The compound (3-Fluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, drawing on diverse sources of research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps often include the formation of the piperazine ring and subsequent functionalization to introduce the pyridazine moiety. For example, reactions involving 3,6-dichloropyridazine with various substituted piperazines have been documented, resulting in derivatives that exhibit significant biological activity .
1. Inhibition of Monoamine Oxidase (MAO)
Recent studies have highlighted the inhibitory effects of related pyridazine derivatives on monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Compounds structurally similar to (3-Fluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone have shown potent inhibition of MAO-A and MAO-B. For instance, derivatives with methoxy or halogen substituents demonstrated IC50 values in the low micromolar range, indicating strong potential as neuroprotective agents against neurodegenerative diseases such as Alzheimer's .
2. Cytotoxicity Studies
Cytotoxicity assays using cell lines such as L929 fibroblasts have been conducted to assess the safety profile of these compounds. In one study, certain derivatives exhibited selective cytotoxicity at higher concentrations, while others showed minimal toxicity even at elevated doses. This suggests that structural modifications can significantly influence both efficacy and safety .
3. Antioxidant Activity
The antioxidant potential of pyridazine derivatives has also been evaluated through various assays. Compounds similar to (3-Fluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone demonstrated significant radical scavenging activity in vitro, which is crucial for preventing oxidative stress-related cellular damage .
Case Studies
Several case studies have focused on the pharmacological profiles of pyridazine derivatives:
| Study | Compound | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|---|
| Study 1 | T6 | MAO-B Inhibition | 0.013 | Selective and reversible inhibitor |
| Study 2 | T3 | MAO-A Inhibition | 1.57 | Less potent than T6 |
| Study 3 | T7 | Cytotoxicity | N/A | Significant at higher doses |
These studies indicate that specific substitutions on the phenyl rings can enhance selectivity and potency against targeted enzymes.
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinities and interactions of these compounds with MAO enzymes. The results indicate that specific functional groups, such as methoxy and fluorine, play critical roles in enhancing binding affinity due to favorable interactions within the active site of MAO-B .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
